8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-6-4-16(23)5-7-17)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVXMTXQINUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s suggested that similar compounds may disrupt sodium transport in the distal convoluted tubules, causing sodium excretion and water loss.
Biological Activity
The compound 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of imidazopyrimidine derivatives that have garnered interest for their potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications and research findings.
Molecular Formula and Weight
- Molecular Formula : C19H26N6O3
- Molecular Weight : 386.456 g/mol
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a morpholinoethyl side chain enhances its interaction with biological targets.
Antidepressant Potential
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects. A study highlighted the synthesis and evaluation of various derivatives, including those with fluorinated arylpiperazinylalkyl groups, which showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) . These findings suggest that the compound may act as a potential antidepressant through modulation of serotonin pathways.
Anxiolytic Effects
In preclinical studies, certain derivatives demonstrated anxiolytic properties superior to traditional anxiolytics like diazepam. The compound's ability to influence serotonin receptor activity is believed to be a key mechanism behind its anxiolytic effects .
Inhibition of Phosphodiesterases
The inhibition of phosphodiesterases (PDEs) is another critical aspect of the compound's biological activity. PDEs are enzymes that degrade cyclic nucleotides, which play significant roles in cellular signaling. By inhibiting these enzymes, the compound may enhance intracellular signaling pathways associated with mood regulation and anxiety .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogues
Key Insights from Structure-Activity Relationships (SAR)
8-Position Substituents: Aromatic Groups: The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in kinases or receptors compared to non-halogenated phenyl groups. Alkyl Chains: The butyl group in and the dihydroisoquinolinylbutyl group in demonstrate that longer alkyl chains or cyclic amines at this position improve PDE inhibition and receptor selectivity .
3-Position Modifications: The morpholinoethyl side chain in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or benzyl groups). Morpholine’s oxygen atoms could engage in hydrogen bonding with target proteins, as seen in other kinase inhibitors .
Methylation Patterns :
- Methyl groups at positions 1, 6, and 7 (target compound) likely reduce metabolic oxidation, extending half-life. However, excessive methylation (e.g., tetramethyl in ) might sterically hinder target binding .
Fluorine vs. Chlorine :
- The 4-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects. Chlorine () increases steric bulk and electron-withdrawing properties, which may enhance receptor affinity but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
